molecular formula C12H15FN2 B13522046 3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile

3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile

Katalognummer: B13522046
Molekulargewicht: 206.26 g/mol
InChI-Schlüssel: MXABMSQCPBECEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile is an organic compound with the molecular formula C12H15FN2 This compound is characterized by the presence of a fluoro-substituted phenyl group, a methyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile typically involves the reaction of 2-fluoro-4-methylbenzylamine with 2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-methylphenylboronic acid
  • 2-Fluoro-4-methylaniline
  • 4-Fluoro-3-methylphenol

Uniqueness

Compared to similar compounds, 3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C12H15FN2

Molekulargewicht

206.26 g/mol

IUPAC-Name

3-[(2-fluoro-4-methylphenyl)methylamino]-2-methylpropanenitrile

InChI

InChI=1S/C12H15FN2/c1-9-3-4-11(12(13)5-9)8-15-7-10(2)6-14/h3-5,10,15H,7-8H2,1-2H3

InChI-Schlüssel

MXABMSQCPBECEC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CNCC(C)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.